5,7-Quinoxalinediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Quinoxalinediol is an organic compound belonging to the quinoxaline family, characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Quinoxalinediol typically involves the condensation of o-phenylenediamine with a suitable diketone. One common method is the reaction of o-phenylenediamine with dimethyloxalate, which produces the quinoxaline core structure. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5,7-Quinoxalinediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxalinedione derivatives.
Reduction: Reduction reactions can convert quinoxalinedione back to quinoxalinediol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in pharmaceutical and industrial applications .
Scientific Research Applications
5,7-Quinoxalinediol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Quinoxaline derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5,7-Quinoxalinediol involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives can act as enzyme inhibitors by binding to the active site of enzymes, thereby blocking their activity. This interaction can disrupt various biological processes, leading to therapeutic effects such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Quinoxalinedione: Shares a similar core structure but differs in functional groups.
Quinoxaline: A parent compound with a simpler structure.
Quinazoline: An isomeric compound with a different arrangement of nitrogen atoms.
Phthalazine: Another isomer with a distinct ring structure.
Uniqueness
5,7-Quinoxalinediol is unique due to its specific hydroxyl groups at positions 5 and 7, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industrial processes .
Properties
CAS No. |
858479-18-2 |
---|---|
Molecular Formula |
C8H6N2O2 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
quinoxaline-5,7-diol |
InChI |
InChI=1S/C8H6N2O2/c11-5-3-6-8(7(12)4-5)10-2-1-9-6/h1-4,11-12H |
InChI Key |
PBBMVJLZTCRZPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=N1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.